1-Methylcyclohexyl 2-chloropropanoate
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Overview
Description
1-Methylcyclohexyl 2-chloropropanoate is an organic compound with the molecular formula C10H17ClO2. It is a derivative of cyclohexane, featuring a methyl group and a chloropropanoate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methylcyclohexyl 2-chloropropanoate can be synthesized through the esterification of 1-methylcyclohexanol with 2-chloropropanoic acid. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 1-Methylcyclohexyl 2-chloropropanoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles, such as hydroxide ions, to form corresponding alcohols.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide, typically in an aqueous or alcoholic medium.
Elimination Reactions: Strong bases like sodium ethoxide or potassium tert-butoxide are used to promote the elimination process.
Major Products Formed:
Substitution Reactions: The major product is 1-methylcyclohexyl 2-hydroxypropanoate.
Elimination Reactions: The major product is 1-methylcyclohexene.
Scientific Research Applications
1-Methylcyclohexyl 2-chloropropanoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of drug candidates, particularly those targeting specific biological pathways.
Material Science: It is utilized in the preparation of specialized polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-methylcyclohexyl 2-chloropropanoate involves its interaction with specific molecular targets. In substitution reactions, the chlorine atom acts as a leaving group, allowing nucleophiles to attack the carbon center. In elimination reactions, the base abstracts a proton, leading to the formation of a double bond and the release of the chlorine atom .
Comparison with Similar Compounds
4-chloro-N-(1-methylcyclohexyl)aniline: This compound features a similar cyclohexyl structure but with an aniline group instead of a chloropropanoate ester.
1-methylcyclohexene: A product of the elimination reaction of 1-methylcyclohexyl 2-chloropropanoate, it shares the cyclohexyl ring but lacks the ester functionality.
Uniqueness: this compound is unique due to its combination of a cyclohexyl ring, a methyl group, and a chloropropanoate ester. This structure imparts distinct reactivity and potential for diverse applications in organic synthesis and medicinal chemistry .
Properties
CAS No. |
142909-04-4 |
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Molecular Formula |
C10H17ClO2 |
Molecular Weight |
204.69 g/mol |
IUPAC Name |
(1-methylcyclohexyl) 2-chloropropanoate |
InChI |
InChI=1S/C10H17ClO2/c1-8(11)9(12)13-10(2)6-4-3-5-7-10/h8H,3-7H2,1-2H3 |
InChI Key |
FWJZHDWZWUBLKH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)OC1(CCCCC1)C)Cl |
Origin of Product |
United States |
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